Fmoc-3,4-二羟基-L-苯丙氨酸

描述

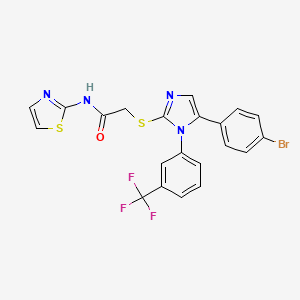

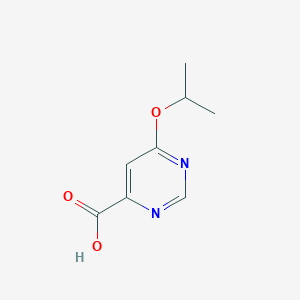

Fmoc-3,4-dihydroxy-L-phenylalanine is a chemical compound that belongs to the group of FMOC-protected amino acids . It is derived from the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins . The molecular formula is C24H21NO6 and the molecular weight is 419.43 .

Synthesis Analysis

Fmoc-3,4-dihydroxy-L-phenylalanine is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA . This results in increased solubility and stability .Molecular Structure Analysis

The molecular formula of Fmoc-3,4-dihydroxy-L-phenylalanine is C24H21NO6 . The intrinsic hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

Fmoc-3,4-dihydroxy-L-phenylalanine is used in peptide synthesis . The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation.Physical And Chemical Properties Analysis

Fmoc-3,4-dihydroxy-L-phenylalanine is a solid substance . It has a molecular weight of 419.43 and a molecular formula of C24H21NO6 .科学研究应用

Cell Adhesion in Serum-Free Cultures

- Application : Fmoc-3,4-dihydroxy-L-phenylalanine (DOPA) serves as a cell adhesion molecule in serum-free cultures of anchorage-dependent mammalian cells . Its ability to promote cell attachment and growth is valuable in biotechnology and tissue engineering.

Parkinson’s Disease Treatment

- Application : L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-hydroxy- (L-DOPA) is a well-known anticholinergic drug used in the treatment of Parkinson’s disease. It acts as an intermediate in the biosynthesis of other catecholamines (norepinephrine, epinephrine) and melanin. L-DOPA crosses the blood-brain barrier, making it essential for managing Parkinson’s symptoms .

Melanocyte Staining

- Application : L-DOPA has been employed to stain melanocytes. Its affinity for melanin-producing cells makes it useful in dermatology and skin-related research .

Hydrogel Formation and Self-Assembly

- Application : Fmoc-3,4-dihydroxy-L-phenylalanine derivatives, such as Fmoc-FF and Fmoc-GG, exhibit hydrogel-forming properties. These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing. Researchers have explored their behavior under different shear conditions, revealing insights into their mechanical properties .

Peptide Synthesis and Unusual Amino Acid Analogs

- Application : Fmoc-3,4-dihydroxy-L-phenylalanine is utilized in peptide synthesis, particularly as an unusual amino acid. Its incorporation into peptides allows researchers to explore novel structures and functions. Understanding its impact on peptide conformation and stability is crucial for designing bioactive molecules .

Supramolecular Nanostructures

- Application : Researchers have investigated the influence of methyl groups introduced onto the α carbons of Fmoc-dipeptides by α-methyl-L-phenylalanine. These modifications affect the morphology of supramolecular nanostructures, providing insights into self-assembly behavior and potential applications in nanotechnology .

作用机制

Fmoc-3,4-dihydroxy-L-phenylalanine, also known as L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-, is a synthetic derivative of L-DOPA, a naturally occurring amino acid .

Target of Action

The primary target of Fmoc-3,4-dihydroxy-L-phenylalanine is the dopamine pathway . It acts as an intermediate in the biosynthesis of other catecholamines (norepinephrine, epinephrine) and melanin .

Mode of Action

Fmoc-3,4-dihydroxy-L-phenylalanine is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA, which results in increased solubility and stability . This compound is a precursor to dopamine and other catecholamines .

Biochemical Pathways

Fmoc-3,4-dihydroxy-L-phenylalanine is involved in the dopamine synthesis pathway . It is a product of tyrosine hydroxylase and acts as an immediate precursor of dopamine .

Pharmacokinetics

It is known that the compound has the ability to cross the blood-brain barrier .

Result of Action

The result of Fmoc-3,4-dihydroxy-L-phenylalanine’s action is the production of dopamine and other catecholamines . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward, and motor control.

Action Environment

The action of Fmoc-3,4-dihydroxy-L-phenylalanine can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool place, away from fire sources and oxidizers . It is also sensitive to dust formation and should be handled with care to avoid contact with skin, eyes, and clothing .

安全和危害

When handling Fmoc-3,4-dihydroxy-L-phenylalanine, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6/c26-21-10-9-14(12-22(21)27)11-20(23(28)29)25-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,26-27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJSCWCPASSJPI-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,4-dihydroxy-L-phenylalanine | |

CAS RN |

137018-93-0 | |

| Record name | (2S)-3-(3,4-dihydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)

![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)

![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)

![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2829232.png)

![methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate](/img/structure/B2829233.png)